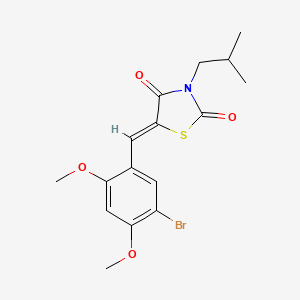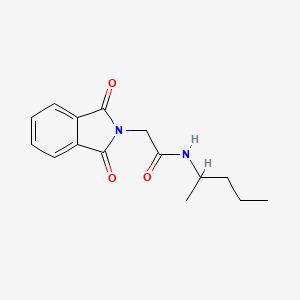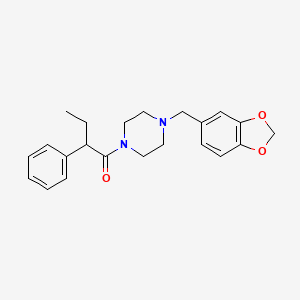
methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate
Descripción general
Descripción
Methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate, also known as DMBC-Me, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. It is commonly used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In drug discovery, it has been used as a pharmacological tool to study the binding affinity and selectivity of various receptors such as nicotinic acetylcholine receptors and dopamine receptors. In neuroscience, it has been used to study the mechanism of action of various neurotransmitters and their receptors.
Mecanismo De Acción
Methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate acts as a modulator of various neurotransmitter systems in the brain. It has been shown to selectively bind to nicotinic acetylcholine receptors and enhance their activity, leading to increased release of dopamine and other neurotransmitters. It also acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase cognitive function and memory retention in animal models. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate is its high selectivity for nicotinic acetylcholine receptors, making it a useful pharmacological tool for studying the function of these receptors. It also has a relatively low toxicity profile, making it safe for use in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl 1-(3,3-dimethylbutanoyl)-4-piperidinecarboxylate. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Propiedades
IUPAC Name |
methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-7-5-10(6-8-14)12(16)17-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLNMOOLPZPCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3951706.png)
![1-ethyl-N-[3-(2-furyl)-1-methylpropyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3951717.png)
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3951725.png)



![N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3951760.png)

![15-methyl-17-[4-(2-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3951768.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3951779.png)

![methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B3951792.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3951806.png)